![molecular formula C12H21NO4 B1528012 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-2-carboxylic acid CAS No. 1245642-77-6](/img/structure/B1528012.png)
1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-2-carboxylic acid
Descripción general
Descripción
“1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1245642-77-6 . It has a molecular weight of 243.3 . The IUPAC name for this compound is 1-(tert-butoxycarbonyl)-2-ethylpyrrolidine-2-carboxylic acid . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO4/c1-5-12(9(14)15)7-6-8-13(12)10(16)17-11(2,3)4/h5-8H2,1-4H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 243.3 . It is a powder in its physical form . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Tert-Butyloxycarbonylation Reagents
The use of tert-butyloxycarbonyl (Boc) protecting groups is fundamental in organic synthesis, especially for the protection of amines. A novel tert-butoxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), has been described for its effectiveness in tert-butoxycarbonylation. This reagent shows chemoselectivity and high yield under mild conditions for acidic proton-containing substrates such as phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids without the need for a base (Saito et al., 2006).
Synthesis of Pyrroles and Bicyclic Analogues
The palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols or water has been utilized to synthesize polysubstituted aminopyrroles and 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines. This reaction is facilitated by a catalytic amount of Pd(OAc)2 and a stoichiometric amount of tert-butylamine, highlighting the versatility of using tert-butoxy derivatives in complex organic syntheses (Qiu et al., 2017).
Radical Reactions and Nucleophilic Substitutions
Tert-butyloxycarbonyl protected compounds serve as versatile intermediates in radical reactions and nucleophilic substitutions. For instance, tert-butyl phenylazocarboxylates have shown to be effective substrates for nucleophilic substitutions and radical reactions, providing a pathway to functionalize the benzene ring under mild conditions (Jasch et al., 2012).
Antimicrobial Activity of Pyrrolidine Derivatives
Microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives has demonstrated significant antimicrobial activity. This synthesis utilizes 2-benzyl-tert-butylpyrrolidine-1,2-dicarboxylate as a precursor, underscoring the importance of tert-butoxy derivatives in medicinal chemistry research (Sreekanth & Jha, 2020).
Synthesis and Polymerization of Amino Acid-Derived Acetylene Monomers
Research into the synthesis and polymerization of novel amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine derivatives, highlights the application of tert-butoxy derivatives in creating polymers with potential for advanced materials. These monomers undergo polymerization to afford polymers with unique properties, such as large specific rotations, indicating helical conformations (Gao et al., 2003).
Safety and Hazards
Mecanismo De Acción
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The mode of action of 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-2-carboxylic acid involves the BOC group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound’s boc group plays a crucial role in organic synthesis, particularly in the protection and deprotection of amines .
Action Environment
The compound’s boc group is known to be stable under a variety of conditions and can be removed under acidic conditions .
Propiedades
IUPAC Name |
2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-12(9(14)15)7-6-8-13(12)10(16)17-11(2,3)4/h5-8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOZPCFILJMJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



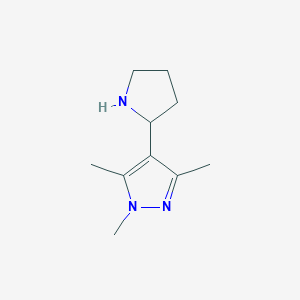
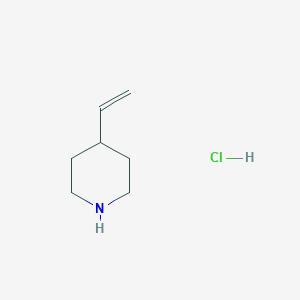

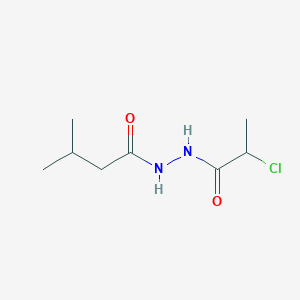
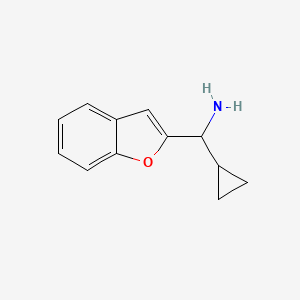
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride](/img/structure/B1527938.png)
![2-[(But-3-yn-1-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B1527939.png)
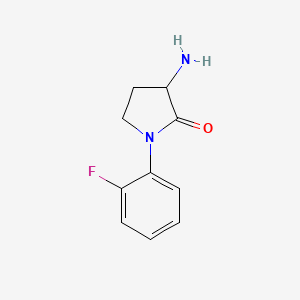

![1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene](/img/structure/B1527946.png)
![1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1527947.png)
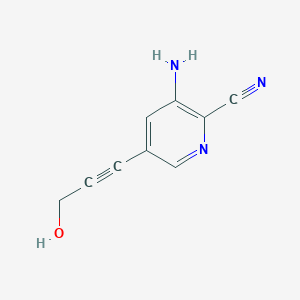
![6-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1527949.png)
![1-tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate](/img/structure/B1527950.png)